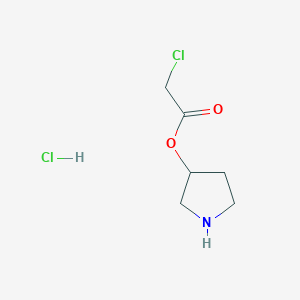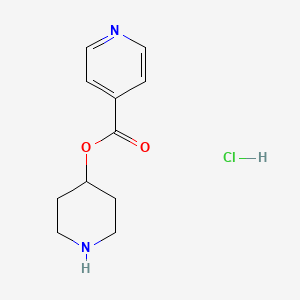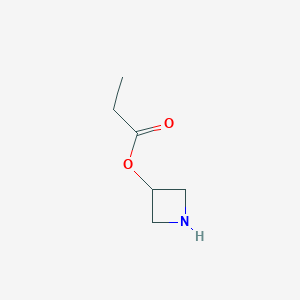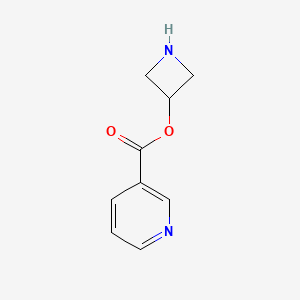![molecular formula C13H19ClINO B1394801 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1112052-95-5](/img/structure/B1394801.png)
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride, also known as 4-PIEP-HCl, is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of piperidine, a cyclic organic compound found in some plants, and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Anticancer Agent
Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer progression. The iodophenoxyethyl group in the compound could potentially enhance its efficacy in targeting cancer cells .
Antiviral Activity
These compounds are also explored for their antiviral properties. The presence of iodine might contribute to its activity against viral replication or assembly .
Antimalarial Properties
Piperidine derivatives have shown promise as antimalarial agents. The structural features of this compound could be investigated for its potential to inhibit malarial parasite growth .
Antimicrobial and Antifungal Uses
The compound’s structure suggests it could be effective against bacterial and fungal infections, making it a candidate for antimicrobial and antifungal research .
Analgesic and Anti-inflammatory
Due to the piperidine moiety, this compound may exhibit analgesic and anti-inflammatory activities, which could be beneficial in pain management and inflammatory conditions .
Anti-Alzheimer’s Research
Piperidine derivatives are known for their use in Alzheimer’s disease therapy. Research into this compound could focus on its potential cognitive enhancement or neuroprotective effects .
Antipsychotic Potential
The structural characteristics of piperidine derivatives make them suitable for exploration as antipsychotic agents, possibly affecting neurotransmitter systems .
Anticoagulant Applications
There is potential for this compound to act as an anticoagulant, preventing blood clots and improving circulation based on the pharmacological properties of similar piperidine structures .
Propriétés
IUPAC Name |
4-[2-(4-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVWOGACBXJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)




![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)

